molecular formula C7H11N3 B14064346 6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine CAS No. 389607-02-7

6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine

Cat. No.: B14064346
CAS No.: 389607-02-7
M. Wt: 137.18 g/mol
InChI Key: AKRJUOQZWQVALE-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine is a heterocyclic compound that features a fused triazole and azepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with cyclic ketones or aldehydes, followed by cyclization to form the triazole ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the azepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the triazole or azepine rings .

Scientific Research Applications

6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. The compound may also interact with various receptors in the body, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

389607-02-7

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine

InChI

InChI=1S/C7H11N3/c1-2-4-7-8-6-9-10(7)5-3-1/h6H,1-5H2

InChI Key

AKRJUOQZWQVALE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC=NN2CC1

Origin of Product

United States

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